Trimethyl(2-phenyloxiran-2-yl)silane
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Overview
Description
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane is an organosilicon compound that features an epoxide ring and a trimethylsilyl group attached to a phenyl-substituted ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane can be synthesized through the reaction of diphenyl(trimethylsilylmethyl)sulfonium triflate with carbonyl compounds in the presence of cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). This reaction yields the desired epoxide in high yields .
Industrial Production Methods
While specific industrial production methods for 1,2-epoxy-1-phenyl-1-(trimethylsilyl)ethane are not well-documented, the general approach involves the use of organosilicon chemistry and fluoride ion activation to achieve the desired product. The scalability of this synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to different products depending on the nucleophile and reaction conditions.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as hydroxides, thiols, cyanides, and Grignard reagents.
Common Reagents and Conditions
Acidic conditions: Protonation of the epoxide followed by nucleophilic attack.
Basic conditions: Direct nucleophilic attack on the less substituted carbon of the epoxide ring.
Major Products
Alcohols: Formed through ring-opening reactions with nucleophiles.
Halohydrins: Formed through reactions with hydrogen halides.
Scientific Research Applications
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material science: Potential use in the development of new materials with unique properties.
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The reactivity of 1,2-epoxy-1-phenyl-1-(trimethylsilyl)ethane is primarily due to the strain in the three-membered epoxide ring and the presence of the trimethylsilyl group. The ring strain makes the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions. The trimethylsilyl group can stabilize intermediates and influence the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Epoxy-1-phenyl-1-(trimethylsilyl)propane
- 1,2-Epoxy-1-phenyl-1-(trimethylsilyl)butane
Uniqueness
1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane is unique due to its specific combination of an epoxide ring and a trimethylsilyl group attached to a phenyl-substituted ethane backbone.
Properties
CAS No. |
56920-21-9 |
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Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
trimethyl-(2-phenyloxiran-2-yl)silane |
InChI |
InChI=1S/C11H16OSi/c1-13(2,3)11(9-12-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
XWQXWVNOMSFMOH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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